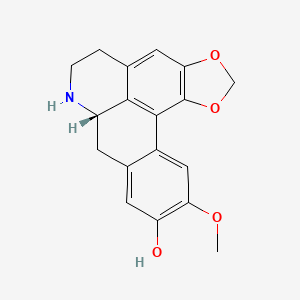

Actinodaphnine

Description

Actinodaphnine has been reported in Litsea glutinosa, Neolitsea konishii, and other organisms with data available.

structure given in first source; isolated from Illigera SP

Structure

3D Structure

Properties

IUPAC Name |

(12S)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJUHRAQPIBWNV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C[C@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965974 | |

| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-69-1 | |

| Record name | (+)-Actinodaphnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinodaphnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTINODAPHNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227M8EVC3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Actinodaphnine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinodaphnine, a naturally occurring aporphine alkaloid, has demonstrated a range of pharmacological activities, with pronounced cytotoxic and anti-inflammatory properties. This technical guide synthesizes the current understanding of Actinodaphnine's pharmacological profile, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental methodologies. The available evidence suggests that Actinodaphnine exerts its effects through the modulation of critical cellular signaling pathways, including the induction of apoptosis in cancer cells via oxidative stress and the suppression of inflammatory responses by inhibiting the NF-κB signaling cascade. This document aims to provide a comprehensive resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Introduction

Actinodaphnine is an aporphine alkaloid that can be isolated from various plant species. Structurally characterized by its tetracyclic framework, this compound has attracted scientific interest due to its potential therapeutic applications. This guide provides an in-depth examination of the pharmacological properties of Actinodaphnine, with a focus on its anticancer and anti-inflammatory activities.

Cytotoxic Properties

Actinodaphnine has exhibited significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism underlying its anticancer activity is the induction of apoptosis.

Mechanism of Action: Apoptosis Induction

In human hepatoma Mahlavu cells, Actinodaphnine has been shown to induce apoptosis through a multi-faceted mechanism involving:

-

Increased Reactive Oxygen Species (ROS) and Nitric Oxide (NO): Treatment with Actinodaphnine leads to a dose-dependent increase in intracellular ROS and NO levels. This surge in reactive species creates a state of oxidative stress, a key trigger for apoptosis.

-

Disruption of Mitochondrial Transmembrane Potential (ΔΨm): The accumulation of ROS and NO disrupts the integrity of the mitochondrial membrane, leading to a decrease in the mitochondrial transmembrane potential. This is a critical event in the intrinsic pathway of apoptosis.

-

Activation of Caspases: The disruption of the mitochondrial membrane potential subsequently leads to the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.

-

Down-regulation of NF-κB Signaling: Actinodaphnine has been observed to down-regulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in promoting cell survival and inhibiting apoptosis. Its suppression by Actinodaphnine likely contributes to the pro-apoptotic environment within the cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of Actinodaphnine has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| Mahlavu | Human Hepatoma | Not specified |

| Mel-5 | Melanoma | 25.7 |

| HL-60 | Promyelocytic Leukemia | 15.4 |

| Reference Compounds | ||

| Various | Various | [1][2][3][4][5] |

Table 1: In Vitro Cytotoxicity of Actinodaphnine.

Anti-inflammatory Properties

In addition to its cytotoxic effects, Actinodaphnine possesses anti-inflammatory properties. This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of Actinodaphnine are linked to the inhibition of the NF-κB signaling pathway.[6][7][8][9][10] The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. By suppressing NF-κB activation, Actinodaphnine can potentially reduce the production of inflammatory mediators such as cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Other Pharmacological Activities

Antitrypanosomal Activity

Preliminary studies have indicated that Actinodaphnine exhibits in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. This suggests a potential avenue for the development of new anti-parasitic agents.

Cardiovascular Effects

The cardiovascular effects of Actinodaphnine are not well-documented in the currently available literature. While some aporphine alkaloids are known to interact with adrenergic receptors, specific data on Actinodaphnine's affinity for these or other cardiovascular targets is lacking.[11][12][13][14][15][16][17][18][19][20][21] Further research is required to elucidate any potential effects on heart rate, blood pressure, and overall cardiovascular function.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of Actinodaphnine.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of Actinodaphnine on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Actinodaphnine (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by Actinodaphnine using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Treat cells with Actinodaphnine at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

NF-κB Activation Assay (Nuclear Translocation)

This protocol details a method to assess the effect of Actinodaphnine on the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB activation.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This translocation can be visualized and quantified using immunofluorescence microscopy.

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and pre-treat with Actinodaphnine for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Apoptosis induction pathway of Actinodaphnine in cancer cells.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Inhibition of the NF-κB inflammatory pathway by Actinodaphnine.

Conclusion and Future Directions

Actinodaphnine presents a compelling profile as a potential therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells through multiple mechanisms, including the generation of oxidative stress and inhibition of pro-survival signaling, highlights its potential for further investigation. Similarly, its anti-inflammatory properties, mediated by the suppression of the NF-κB pathway, warrant additional research.

Future studies should focus on several key areas:

-

Receptor Binding Studies: A comprehensive screening of Actinodaphnine against a panel of receptors, particularly those involved in cardiovascular function such as adrenergic receptors, is crucial to fully characterize its pharmacological profile and identify any potential off-target effects.

-

In Vivo Efficacy and Safety: The promising in vitro results need to be validated in preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of Actinodaphnine.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of Actinodaphnine analogs could lead to the identification of more potent and selective compounds with improved pharmacological properties.

A deeper understanding of the molecular targets and signaling pathways modulated by Actinodaphnine will be instrumental in guiding its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB and Inflammation [sigmaaldrich.com]

- 10. chemdiv.com [chemdiv.com]

- 11. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 13. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 14. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of endorphins on heart rate and blood pressure in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Garlic: A systematic review of the effects on cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of calcium antagonists on plasma norepinephrine levels, heart rate, and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 20. Impact of increased heart rate on clinical outcomes in hypertension: implications for antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Isolation of Actinodaphnine from Cinnamomum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinodaphnine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its pro-apoptotic effects in cancer cell lines. This technical guide provides a comprehensive overview of the natural sources of actinodaphnine, with a specific focus on its isolation from Cinnamomum species. The document details a plausible experimental protocol for its extraction and purification, summarizes available quantitative data, and elucidates its interaction with the nuclear factor kappa B (NF-κB) signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Actinodaphnine

Actinodaphnine has been identified in various plant species, with a notable presence in the Lauraceae family. Within the Cinnamomum genus, the primary documented source of this alkaloid is the roots of Cinnamomum insularimontanum Hayata[1][2][3]. While other Cinnamomum species are rich in various secondary metabolites, including other alkaloids, current literature specifically points to C. insularimontanum as a key source for actinodaphnine isolation.

Quantitative Data on Bioactive Compounds from Cinnamomum Species

| Cinnamomum Species | Plant Part | Compound/Extract | Extraction Method | Yield | Reference |

| C. insularimontanum | Leaves | Essential Oil | Hydro-distillation | 2.1 mL/kg | [1] |

| C. verum | Bark | Acetonic and Ethyl Acetate Extracts | Maceration | 8.34% w/w | [4] |

| C. zeylanicum | Bark | Hydro-ethanolic Extract | Maceration | 9.7% | [5] |

Note: The yields presented are for crude extracts or essential oils and not for a specific isolated compound like actinodaphnine. The actual yield of actinodaphnine is expected to be significantly lower.

Experimental Protocol: Bioactivity-Guided Isolation of Actinodaphnine

While a specific, detailed protocol for the isolation of actinodaphnine from Cinnamomum insularimontanum is not extensively documented in a single source, a plausible experimental workflow can be constructed based on general alkaloid extraction methodologies for Cinnamomum species and the principles of bioactivity-guided fractionation.[1][6][7][8]

Plant Material Collection and Preparation

-

Collection: The roots of Cinnamomum insularimontanum are harvested.

-

Cleaning and Drying: The collected roots are thoroughly washed with water to remove soil and other debris. They are then air-dried in a shaded, well-ventilated area until brittle.

-

Grinding: The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: The powdered root material is subjected to maceration with an organic solvent. A common choice for alkaloid extraction is methanol or ethanol. The powder is soaked in the solvent (e.g., 1:10 w/v ratio) for a period of 24-72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The process is repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid). This protonates the basic nitrogen of the alkaloids, making them soluble in the aqueous acidic solution.

-

Extraction with Organic Solvent: The acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds, which will partition into the organic layer. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Extraction: The pH of the aqueous layer is carefully adjusted to be alkaline (pH 9-10) by the addition of a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified aqueous solution is then repeatedly extracted with an organic solvent like dichloromethane or chloroform.

-

Concentration: The organic layers containing the crude alkaloid fraction are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield an enriched alkaloid extract.

Chromatographic Purification

-

Column Chromatography: The enriched alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Bioactivity-Guided Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Crucially, each fraction is tested for its biological activity of interest (e.g., cytotoxicity against a specific cancer cell line) to guide the separation process. This ensures that the purification efforts are focused on the fractions containing the bioactive compound(s).

-

Further Purification: The fractions exhibiting the highest bioactivity are pooled and subjected to further purification steps, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

Structure Elucidation

The structure of the isolated pure compound is then elucidated using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Actinodaphnine Isolation

Caption: Bioactivity-guided isolation workflow for actinodaphnine.

Actinodaphnine's Interaction with the NF-κB Signaling Pathway

Actinodaphnine has been shown to induce apoptosis in human hepatoma cells through the down-regulation of the NF-κB signaling pathway.[1] The following diagram illustrates the canonical NF-κB pathway and the inhibitory point of action for actinodaphnine.

Caption: Inhibition of the canonical NF-κB pathway by actinodaphnine.

Conclusion

Actinodaphnine, isolated from the roots of Cinnamomum insularimontanum, presents a promising lead for further investigation in drug development, particularly in the context of cancer therapy due to its pro-apoptotic activity mediated through the inhibition of the NF-κB signaling pathway. While a standardized, detailed protocol for its isolation and comprehensive yield data are yet to be fully established in the public domain, this guide provides a robust framework based on existing knowledge of alkaloid chemistry and bioactivity-guided fractionation. Further research is warranted to optimize the isolation process, quantify the yield of actinodaphnine from its natural sources, and fully elucidate its pharmacological profile.

References

- 1. Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Characterization and Chemotherapeutic Potential of Cinnamomum verum Extracts on the Multiplication of Protozoan Parasites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity-guided fractionation: Significance and symbolism [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]

Actinodaphnine: A Cytotoxic Aporphine Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Actinodaphnine, a naturally occurring aporphine alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of actinodaphnine's mechanism of action as a cytotoxic agent. It details the key signaling pathways involved in actinodaphnine-induced apoptosis, presents quantitative data on its efficacy, and outlines detailed experimental protocols for researchers seeking to investigate its properties further. This document aims to serve as a valuable resource for scientists and drug development professionals interested in the therapeutic potential of actinodaphnine and related aporphine alkaloids.

Introduction

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families.[1][2] Many of these compounds have been shown to possess potent biological activities, including cytotoxic and antitumor properties, making them a subject of interest in the development of novel anticancer agents.[1][3] Actinodaphnine, extracted from plants such as Cinnamomum insularimontanum, is an aporphine alkaloid that has been identified as a potent inducer of apoptosis in cancer cells.[4] This guide will delve into the molecular mechanisms underlying its cytotoxic effects, with a particular focus on its activity in human hepatoma cells.

Mechanism of Action: Induction of Apoptosis

Actinodaphnine exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death.[4] The apoptotic cascade initiated by actinodaphnine is a multi-step process involving the generation of reactive oxygen species (ROS) and nitric oxide (NO), disruption of mitochondrial function, and the activation of caspases, ultimately leading to cell death.[4] A key element in this pathway is the downregulation of the nuclear factor kappaB (NF-κB) signaling pathway, a critical regulator of cell survival.[4]

Signaling Pathway

The apoptotic signaling pathway induced by actinodaphnine in human hepatoma Mahlavu cells is initiated by an increase in intracellular ROS and NO levels.[4] This increase in oxidative and nitrosative stress leads to a disruption of the mitochondrial transmembrane potential (ΔΨm).[4] The loss of mitochondrial integrity results in the release of pro-apoptotic factors and the subsequent activation of effector caspases, such as caspase-3 and caspase-7.[4] Concurrently, actinodaphnine treatment leads to the downregulation of NF-κB activity, a transcription factor that promotes the expression of anti-apoptotic genes.[4] The inhibition of this pro-survival pathway further sensitizes the cells to the apoptotic stimuli.

Quantitative Data: Cytotoxic Efficacy

The cytotoxic activity of actinodaphnine and related aporphine alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| Actinodaphnine | Mel-5 (Melanoma) | 25.7 | |

| Actinodaphnine | HL-60 (Leukemia) | 15.4 | |

| Neolitsine | HeLa (Cervical Cancer) | 21.6 | |

| Neolitsine | 3T3 (Fibroblast) | 21.4 | |

| Cassythine | Mel-5 (Melanoma) | 24.3 | |

| Cassythine | HL-60 (Leukemia) | 19.9 |

Table 1: IC50 values of actinodaphnine and related aporphine alkaloids in various cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxic and apoptotic effects of actinodaphnine.

Cell Culture

-

Cell Line: Human hepatoma Mahlavu cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed Mahlavu cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of actinodaphnine (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure:

-

Treat Mahlavu cells with actinodaphnine for the desired time.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Analyze the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer or fluorescence microscope.

-

Measurement of Nitric Oxide (NO)

This protocol utilizes the Griess reagent to measure nitrite, a stable product of NO oxidation.

-

Procedure:

-

Culture Mahlavu cells in a 24-well plate and treat with actinodaphnine.

-

After the treatment period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Mitochondrial Transmembrane Potential (ΔΨm) Assay

This assay uses the fluorescent dye Rhodamine 123 or JC-1.

-

Procedure (using Rhodamine 123):

-

Treat Mahlavu cells with actinodaphnine.

-

Incubate the cells with 5 µg/mL Rhodamine 123 for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a flow cytometer. A decrease in fluorescence indicates a loss of ΔΨm.

-

Caspase-3/7 Activity Assay

This assay uses a luminogenic substrate for caspase-3 and -7.

-

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with actinodaphnine.

-

Add the caspase-Glo® 3/7 reagent to each well.

-

Incubate for 1 hour at room temperature.

-

Measure the luminescence using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.

-

NF-κB Activity Assay

This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB.

-

Procedure (Immunofluorescence):

-

Grow Mahlavu cells on coverslips and treat with actinodaphnine.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% bovine serum albumin (BSA) in PBS.

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. A decrease in nuclear p65 staining indicates reduced NF-κB activity.

-

Conclusion and Future Directions

Actinodaphnine is a promising cytotoxic aporphine alkaloid that induces apoptosis in cancer cells through a well-defined signaling pathway involving oxidative stress, mitochondrial dysfunction, and inhibition of pro-survival signals. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to explore its efficacy in a broader range of cancer models, including in vivo studies, and to investigate potential synergistic effects with existing chemotherapeutic agents. The detailed protocols provided herein offer a solid foundation for researchers to further elucidate the therapeutic potential of actinodaphnine and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Actinodaphnine induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Actinodaphnine: A Technical Guide to its Biosynthesis in Lauraceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinodaphnine, a prominent aporphine alkaloid found within the Lauraceae plant family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of actinodaphnine, drawing from the established knowledge of benzylisoquinoline alkaloid (BIA) biosynthesis. It details the key enzymatic steps, from the initial condensation of dopamine and 4-hydroxyphenylacetaldehyde to the crucial formation of the characteristic aporphine core and its decorative methylenedioxy bridge. While the complete pathway in Lauraceae is yet to be fully elucidated, this guide synthesizes current research to present a robust hypothetical model, identifies key enzyme families, and outlines experimental protocols for their characterization. This document aims to serve as a foundational resource for researchers dedicated to unraveling the intricate biochemistry of actinodaphnine and other related aporphine alkaloids.

Introduction

The Lauraceae family is a rich source of structurally diverse secondary metabolites, among which the aporphine alkaloids are a predominant class.[1] Actinodaphnine, a representative aporphine alkaloid, is characterized by a tetracyclic core and a distinctive methylenedioxy bridge. It has been isolated from various Lauraceae species, including those of the genera Litsea, Neolitsea, and Cassytha.[1] The pharmacological significance of actinodaphnine and its derivatives necessitates a thorough understanding of its biosynthesis to enable sustainable and scalable production methods beyond extraction from natural sources.

This guide delineates the proposed biosynthetic route to actinodaphnine, leveraging the well-established general pathway of benzylisoquinoline alkaloid (BIA) biosynthesis as a foundational framework.

The Proposed Biosynthetic Pathway of Actinodaphnine

The biosynthesis of actinodaphnine is believed to follow the canonical BIA pathway, originating from the amino acid L-tyrosine. The pathway can be conceptually divided into three major stages:

-

Formation of the core benzylisoquinoline skeleton.

-

Conversion of the benzylisoquinoline intermediate to the aporphine scaffold.

-

Formation of the methylenedioxy bridge and other tailoring reactions.

A schematic representation of the proposed pathway is depicted below.

Formation of the Benzylisoquinoline Core

The initial steps of the pathway, leading to the key intermediate (S)-reticuline, are well-conserved across BIA-producing plants.

-

Step 1: Precursor Synthesis: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions involving tyrosine decarboxylase (TyrDC), tyrosine aminotransferase (TyrAT), and relevant oxidases and decarboxylases.

-

Step 2: Norcoclaurine Synthesis: The first committed step is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) , to form (S)-norcoclaurine.

-

Step 3: Methylation and Hydroxylation: A series of methylation and hydroxylation reactions, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), convert (S)-norcoclaurine to (S)-reticuline. The key enzymes in this sequence are:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT)

-

(S)-coclaurine N-methyltransferase (CNMT)

-

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B)

-

(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

-

Aporphine Scaffold Formation

The conversion of the benzylisoquinoline skeleton to the aporphine core involves an intramolecular C-C phenol coupling reaction.

-

Step 4: Radical Formation: The berberine bridge enzyme (BBE ) or a BBE-like enzyme is proposed to oxidize (S)-reticuline to generate a diradical intermediate.

-

Step 5: Aporphine Ring Closure: A cytochrome P450 enzyme, likely belonging to the CYP80G family, catalyzes the intramolecular cyclization of the radical intermediate to form the characteristic tetracyclic aporphine scaffold. This results in a corytuberine-like precursor.

Formation of the Methylenedioxy Bridge

A key feature of actinodaphnine is the methylenedioxy bridge. The formation of this structure is catalyzed by a specific type of cytochrome P450 enzyme.

-

Step 6: Precursor Modification: The corytuberine-like precursor likely undergoes further modifications, such as demethylation and/or hydroxylation, to yield the appropriate dihydroxy-substituted aporphine precursor for methylenedioxy bridge formation. The exact nature of this precursor in Lauraceae is yet to be definitively identified.

-

Step 7: Methylenedioxy Bridge Formation: A cytochrome P450 enzyme belonging to the CYP719A family is hypothesized to catalyze the formation of the methylenedioxy bridge from two adjacent hydroxyl groups on the aromatic ring. While specific CYP719A orthologs in Lauraceae have not yet been functionally characterized for this reaction, the role of this enzyme family in forming such bridges in other alkaloid pathways is well-documented.

Quantitative Data

Quantitative data on the biosynthesis of actinodaphnine in Lauraceae is limited. However, some studies provide insights into the abundance of related alkaloids in plant tissues.

| Plant Species | Alkaloid(s) Quantified | Method | Concentration/Content | Reference |

| Cassytha filiformis | Major aporphines (including cassythine as a standard) | HPLC-UV-MS | Total alkaloid content: 0.11% to 0.43% in different batches. Detection limit for cassythine: 13 µg/mL. Quantitation limit for cassythine: 20 µg/mL. | [2] |

| Cassytha filiformis | Total alkaloids | Gravimetric | 3.18% of the plant's dry weight. | [1] |

Note: The data presented are for total aporphine alkaloids or related compounds and not exclusively for actinodaphnine. Further research is needed to quantify the specific flux through the actinodaphnine biosynthetic pathway.

Experimental Protocols

Elucidating the actinodaphnine biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

Identification and Quantification of Actinodaphnine and its Precursors

Objective: To identify and quantify actinodaphnine and potential precursors in Lauraceae plant extracts.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Extraction:

-

Grind dried and powdered plant material (e.g., leaves, stems).

-

Perform a multi-step solvent extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., methanol or ethanol) to isolate the alkaloids.

-

Alternatively, an acid-base extraction can be employed to specifically isolate the basic alkaloid fraction.

-

-

HPLC Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a modifier like ammonium acetate and acetic acid to control pH) and an organic phase (e.g., acetonitrile). An example gradient could be a linear increase in the organic phase over time.[2]

-

Detection: A UV detector can be used for initial screening, with detection wavelengths typically set around 280 nm and 305 nm for aporphine alkaloids.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.

-

Operate in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the alkaloids.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent ions.

-

For quantification, develop a multiple reaction monitoring (MRM) method using specific precursor-product ion transitions for actinodaphnine and any available standards of potential precursors.

-

Functional Characterization of Biosynthetic Enzymes

Objective: To express and functionally characterize candidate enzymes (e.g., CYP719A orthologs) from Lauraceae.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Identification and Cloning:

-

Identify candidate genes (e.g., CYP719A orthologs) from transcriptome or genome data of an actinodaphnine-producing Lauraceae species through homology searches.

-

Amplify the full-length coding sequence of the candidate gene using PCR and clone it into an appropriate expression vector (e.g., for yeast or insect cells).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable host system (e.g., Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) insect cells).

-

For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Induce protein expression under optimized conditions.

-

-

Microsome Isolation:

-

Harvest the cells and lyse them to release the cellular contents.

-

Isolate the microsomal fraction, which contains the membrane-bound P450 enzymes, by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, the putative substrate (a dihydroxyaporphine precursor), and a source of reducing equivalents (e.g., NADPH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction (e.g., by adding an organic solvent).

-

Extract the products and analyze them by HPLC-MS to detect the formation of actinodaphnine.

-

-

Enzyme Kinetics:

-

If the enzyme shows activity, perform kinetic studies by varying the substrate concentration to determine parameters such as Km and Vmax.

-

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of actinodaphnine in Lauraceae plants is an ongoing endeavor. Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating high-quality sequence data for actinodaphnine-producing Lauraceae species to identify all candidate biosynthetic genes.

-

Functional Genomics: Employing techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in a suitable Lauraceae model system to validate the function of candidate genes in vivo.

-

Isotopic Labeling Studies: Using labeled precursors (e.g., ¹³C- or ¹⁴C-labeled tyrosine or dopamine) to trace the metabolic flow through the pathway and confirm the proposed intermediates.

-

Co-expression Analysis: Analyzing transcriptomic data to identify genes that are co-expressed with known BIA pathway genes, which can help in the discovery of novel enzymes.

This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of actinodaphnine. By applying the outlined methodologies, researchers can contribute to a more complete understanding of this intricate pathway, paving the way for the biotechnological production of this valuable class of natural products.

References

Spectroscopic and Structural Elucidation of Actinodaphnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinodaphnine, a prominent member of the aporphine class of alkaloids, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of actinodaphnine. Detailed information from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines the key experimental protocols for the isolation and spectroscopic analysis of actinodaphnine and illustrates the logical workflow of its structural determination.

Introduction

Actinodaphnine is a naturally occurring aporphine alkaloid found in various plant species, notably from the Lauraceae family, including Cassytha filiformis and Litsea glutinosa.[1][2] Its tetracyclic core structure is characterized by a dibenzo[de,g]quinoline ring system. The presence of specific substituents on this scaffold gives rise to its unique physicochemical properties and biological activities, which include cytotoxic and antitrypanosomal effects.[1][3] The precise structural determination of actinodaphnine has been accomplished through a combination of modern spectroscopic techniques, which are detailed in this guide.

Spectroscopic Data of Actinodaphnine

The structural characterization of actinodaphnine is dependent on the meticulous analysis of data obtained from various spectroscopic methods. The following tables summarize the key quantitative data from UV-Vis, IR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

UV-Visible Spectroscopy

The UV-Vis spectrum of actinodaphnine, typically recorded in methanol, exhibits characteristic absorption bands that are indicative of its aromatic and conjugated system.

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Solvent |

| 217 | 21000 | Methanol |

| 282 | 4500 | Methanol |

| 305 | 4200 | Methanol |

Table 1: UV-Visible Spectroscopic Data of Actinodaphnine.

Infrared Spectroscopy

The IR spectrum of actinodaphnine, often obtained using a KBr pellet, reveals the presence of key functional groups within the molecule.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400 | Broad | O-H stretch (phenolic) |

| 3150 | Medium | N-H stretch (secondary amine) |

| 2920 | Medium | C-H stretch (aromatic) |

| 1600, 1500, 1450 | Strong | C=C stretch (aromatic ring) |

| 1250, 1040 | Strong | C-O stretch (aryl ether and methylenedioxy) |

| 940 | Strong | O-CH2-O bend (methylenedioxy) |

Table 2: Infrared Spectroscopic Data of Actinodaphnine.

1H Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum provides detailed information about the proton environment in actinodaphnine. The complete assignment has been reported in the literature.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 2.55 | ddd | 13.5, 4.5, 2.0 | H-7a |

| 2.65 | m | - | H-4 |

| 2.90 | m | - | H-5 |

| 3.10 | m | - | H-7 |

| 3.40 | ddd | 13.5, 12.0, 4.5 | H-6a |

| 3.85 | s | - | -OCH3 |

| 5.90 | d | 1.5 | -OCH2O- |

| 6.05 | d | 1.5 | -OCH2O- |

| 6.55 | s | - | H-3 |

| 6.70 | s | - | H-8 |

| 8.05 | s | - | H-11 |

Table 3: 1H NMR Spectroscopic Data of Actinodaphnine (in CDCl3).

13C Nuclear Magnetic Resonance Spectroscopy

The 13C NMR spectrum complements the 1H NMR data by providing insights into the carbon skeleton of actinodaphnine.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 29.0 | C-7 |

| 35.5 | C-4 |

| 43.5 | C-5 |

| 53.0 | C-6a |

| 60.0 | -OCH3 |

| 101.0 | -OCH2O- |

| 105.0 | C-3 |

| 111.5 | C-1a |

| 113.0 | C-8 |

| 115.0 | C-11 |

| 121.5 | C-1b |

| 127.0 | C-7a |

| 128.5 | C-11a |

| 142.5 | C-2 |

| 143.0 | C-10 |

| 145.0 | C-9 |

| 146.0 | C-1 |

Table 4: 13C NMR Spectroscopic Data of Actinodaphnine (in CDCl3).

High-Resolution Mass Spectrometry

HRMS provides the accurate mass of the molecular ion, which is crucial for determining the molecular formula. The fragmentation pattern in MS/MS experiments offers valuable structural information.

| m/z | Formula | Ion |

| 312.1230 | [C18H18NO4]+ | [M+H]+ |

| 294.0917 | [C17H14NO4]+ | [M+H - H2O]+ |

| 282.1281 | [C17H16NO3]+ | [M+H - CH2O]+ |

| 267.0917 | [C16H13NO3]+ | [M+H - CH2O - CH3]+ |

Table 5: High-Resolution Mass Spectrometry (ESI-MS) Data of Actinodaphnine.

Experimental Protocols

The isolation and spectroscopic analysis of actinodaphnine involve a series of well-defined procedures. The following protocols are based on methodologies reported for the extraction of aporphine alkaloids from plant sources like Cassytha filiformis.[4]

Isolation and Purification of Actinodaphnine

Spectroscopic Analysis

-

UV-Visible Spectroscopy: A solution of the purified compound in methanol (or another suitable transparent solvent) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.

-

Infrared Spectroscopy: A small amount of the dried sample is intimately mixed with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.

-

NMR Spectroscopy: For 1H and 13C NMR, the purified actinodaphnine is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD). Spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. MS/MS fragmentation data is acquired to aid in structural confirmation.

Structural Elucidation Workflow

The determination of the chemical structure of actinodaphnine is a logical process that integrates data from all the aforementioned spectroscopic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. Studies on Cassytha filiformis from Benin: isolation, biological activities and quantification of aporphines | DIAL.pr - BOREAL [dial.uclouvain.be]

Preliminary In-Vitro Studies on Actinodaphnine's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinodaphnine, an aporphine alkaloid primarily isolated from plants of the Lauraceae family, such as Cinnamomum insularimontanum, has emerged as a compound of interest in pharmacological research. Preliminary in-vitro studies have highlighted its potential as a cytotoxic and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current in-vitro bioactivity data on Actinodaphnine, detailing its mechanism of action, experimental protocols, and available quantitative data to support further research and development.

Bioactivity of Actinodaphnine

Cytotoxic and Apoptotic Activity

Actinodaphnine has demonstrated significant cytotoxic effects across a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Key Findings:

-

Induction of Apoptosis: Treatment with Actinodaphnine has been shown to induce apoptosis in human hepatoma Mahlavu cells in a dose-dependent manner.[1]

-

Mechanism of Apoptosis: The apoptotic pathway is initiated through an increase in intracellular nitric oxide (NO) and reactive oxygen species (ROS). This leads to a disruption of the mitochondrial transmembrane potential and subsequent activation of effector caspases 3 and 7.[1]

-

NF-κB Signaling Pathway: A crucial element of Actinodaphnine's apoptotic mechanism is the downregulation of the nuclear factor kappaB (NF-κB) signaling pathway.[1]

Quantitative Cytotoxicity Data:

| Cell Line | IC50 (µM) | Reference |

| Mel-5 (Melanoma) | 25.7 | [2] |

| HL-60 (Leukemia) | 15.4 | [2] |

| HeLa (Cervical Cancer) | Not explicitly quantified, but activity demonstrated. | [2] |

| 3T3 (Fibroblast) | Not explicitly quantified, but activity demonstrated. | [2] |

| Mahlavu (Hepatoma) | Dose-dependent apoptosis observed, specific IC50 not provided. | [1] |

Anti-Inflammatory Activity

The anti-inflammatory properties of Actinodaphnine are intrinsically linked to its inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation. While direct in-vitro studies on specific inflammatory markers are not extensively available, the downregulation of NF-κB strongly suggests a potent anti-inflammatory potential.[1][3]

Antitrypanosomal Activity

In-vitro studies have also revealed that Actinodaphnine possesses activity against the protozoan parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Actinodaphnine-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which Actinodaphnine induces apoptosis in cancer cells, primarily through the generation of oxidative stress and inhibition of the NF-κB pathway.

References

The Molecular Blueprint of Actinodaphnine-Induced Apoptosis in Human Hepatoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. The exploration of natural compounds for novel anticancer agents has identified Actinodaphnine, an alkaloid extracted from Cinnamomum insularimontanum, as a promising candidate. This technical guide provides an in-depth analysis of the mechanism of action of Actinodaphnine in human hepatoma cells, focusing on its pro-apoptotic effects. The information presented herein is a synthesis of findings from preclinical research, intended to inform further investigation and drug development efforts.

Core Mechanism of Action: Induction of Apoptosis

Actinodaphnine exerts its cytotoxic effects on human hepatoma cells primarily through the induction of apoptosis. This programmed cell death is initiated by a cascade of intracellular events, culminating in the activation of effector caspases and the systematic dismantling of the cell. The key molecular events are detailed below.

Quantitative Analysis of Actinodaphnine's Effects

The pro-apoptotic and signaling-modulatory effects of Actinodaphnine have been quantified in human hepatoma Mahlavu cells. The following tables summarize the key dose-dependent effects observed in preclinical studies.

Table 1: Cytotoxicity of Actinodaphnine in Mahlavu Cells

| Concentration (µg/mL) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 85 ± 5 |

| 5 | 60 ± 7 |

| 10 | 45 ± 6 |

| 20 | 30 ± 5 |

Table 2: Effect of Actinodaphnine on Intracellular Signaling Molecules

| Treatment | Intracellular NO (Fold Change) | Intracellular ROS (Fold Change) | Caspase 3/7 Activity (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| Actinodaphnine (10 µg/mL) | 2.5 ± 0.3 | 3.2 ± 0.4 | 4.1 ± 0.5 |

Signaling Pathways Modulated by Actinodaphnine

Actinodaphnine-induced apoptosis is a multi-faceted process involving the interplay of several critical signaling pathways. The primary pathway involves the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to mitochondrial dysfunction and subsequent caspase activation. Concurrently, Actinodaphnine suppresses the pro-survival NF-κB signaling pathway.

Caption: Actinodaphnine-induced apoptotic signaling cascade.

Experimental Protocols

The following section details the methodologies employed to elucidate the mechanism of action of Actinodaphnine in human hepatoma cells.

Cell Culture

-

Cell Line: Human hepatoma Mahlavu cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed Mahlavu cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Actinodaphnine (0-20 µg/mL) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Measurement of Intracellular Nitric Oxide (NO)

-

Culture Mahlavu cells in a 24-well plate.

-

Treat cells with Actinodaphnine (10 µg/mL) for the desired time.

-

Load the cells with 5 µM of the NO-sensitive fluorescent dye DAF-FM diacetate for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 495 nm and emission at 515 nm.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Plate Mahlavu cells in a 24-well plate.

-

After treatment with Actinodaphnine (10 µg/mL), incubate the cells with 10 µM of the ROS-sensitive dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Quantify the fluorescence intensity using a fluorescence plate reader or microscope with excitation at 485 nm and emission at 530 nm.

Western Blot Analysis for NF-κB

-

Treat Mahlavu cells with Actinodaphnine (10 µg/mL) for specified durations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB (1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase 3/7 Activity Assay

-

Plate cells in a 96-well plate and treat with Actinodaphnine.

-

Add a luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Experimental and Logical Workflow

The investigation into Actinodaphnine's mechanism of action follows a logical progression from observing its cytotoxic effects to dissecting the underlying molecular pathways.

Unveiling Actinodaphnine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of pure Actinodaphnine, a naturally occurring aporphine alkaloid. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its known biological signaling pathways.

Physicochemical Properties of Actinodaphnine

Actinodaphnine is an organic heteropentacyclic compound with a range of interesting physicochemical characteristics.[1] The following tables summarize the key physical and chemical properties of pure Actinodaphnine, compiled from various analytical sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO₄ | [1] |

| Molecular Weight | 311.33 g/mol | [1] |

| Appearance | Brown powder | BioCrick |

| Melting Point | 210-211 °C | DFC |

| Optical Rotation [α]D | +39° (c=1, CHCl₃) | DFC |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | BioCrick, FooDB |

| pKa (Strongest Acidic) | 9.93 | ChemAxon |

| pKa (Strongest Basic) | 9.21 | ChemAxon |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data Points |

| UV-Vis Spectroscopy | The UV-Vis absorption spectrum of aporphine alkaloids typically shows characteristic peaks. For compounds with similar chromophores, absorption maxima are often observed around 280 nm and 310 nm. |

| ¹H-NMR Spectroscopy (400 MHz, CDCl₃) | δ (ppm): 6.86 (d, J=8.0 Hz, H-9), 6.84 (d, J=8.0 Hz, H-8), 6.79 (s, H-3), 3.92 (s, OCH₃), 3.65 (s, OCH₃), 1.22 (d, J=6.1 Hz, CH₃) |

| ¹³C-NMR Spectroscopy (100 MHz, CDCl₃) | δ (ppm): Quaternary carbons (including aromatic oxygenated carbons), methines, methylenes, and methyls are observed. Specific shifts for the aporphine core are characteristic. |

| Mass Spectrometry (ESI-MS) | The fragmentation of aporphine alkaloids like Actinodaphnine is characterized by the loss of the amino group and its substituent in the initial step. Further fragmentation involves the loss of peripheral groups. In the presence of a methylenedioxy group, losses of formaldehyde followed by CO are observed. |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of Actinodaphnine, as well as a protocol for studying its biological activity.

Extraction and Isolation of Actinodaphnine from Plant Material

This protocol is a generalized procedure based on common methods for extracting alkaloids from plant sources, such as Cinnamomum insularimontanum.[2][3]

Objective: To extract and isolate pure Actinodaphnine from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., roots or bark)

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

1-Butanol (BuOH)

-

Hydrochloric acid (HCl), 2%

-

Ammonia solution

-

Silica gel for column chromatography (70-230 mesh)

-

Solvents for column chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Glass column for chromatography

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude methanol extract in 2% aqueous HCl.

-

Partition the acidic solution with n-hexane to remove non-polar compounds. Discard the n-hexane layer.

-

Basify the aqueous layer to pH 9-10 with ammonia solution.

-

Extract the basic aqueous solution sequentially with ethyl acetate and 1-butanol.

-

Combine the organic layers and evaporate the solvent to yield a crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate, and then ethyl acetate-methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis).

-

Recrystallize the combined fractions from a suitable solvent (e.g., methanol) to obtain pure Actinodaphnine.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of Actinodaphnine purity.

Objective: To determine the purity of an Actinodaphnine sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer). A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Dissolve a known amount of the Actinodaphnine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Purity Calculation: The purity is calculated based on the area of the Actinodaphnine peak relative to the total area of all peaks in the chromatogram.

Induction of Apoptosis in Cell Culture

This protocol describes a general procedure to investigate the apoptotic effects of Actinodaphnine on a human cancer cell line, such as hepatoma Mahlavu cells.[2]

Objective: To induce and observe apoptosis in cultured cells treated with Actinodaphnine.

Materials:

-

Human hepatoma Mahlavu cells (or other suitable cancer cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Actinodaphnine (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Actinodaphnine (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours. A vehicle control (DMSO) should be included.

-

Cell Harvesting: After incubation, collect both the floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Signaling Pathway Visualization

Actinodaphnine has been shown to induce apoptosis in human hepatoma cells through a mechanism involving the increase of intracellular nitric oxide (NO) and reactive oxygen species (ROS), leading to the disruption of the mitochondrial transmembrane potential, activation of caspases, and down-regulation of the NF-κB signaling pathway.[2]

Actinodaphnine-Induced Apoptosis Pathway

The following diagram illustrates the proposed signaling cascade initiated by Actinodaphnine, leading to programmed cell death.

Caption: Proposed signaling pathway of Actinodaphnine-induced apoptosis.

Experimental Workflow for Investigating Actinodaphnine's Mechanism

The diagram below outlines a typical experimental workflow to elucidate the mechanism of action of Actinodaphnine.

Caption: Experimental workflow for mechanism of action studies of Actinodaphnine.

References

The Alkaloid Actinodaphnine: A Deep Dive into its Discovery, Isolation, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the aporphine alkaloid Actinodaphnine, from its historical discovery and isolation to its modern-day evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemistry and pharmacology of natural products.

Discovery and History

The journey of Actinodaphnine is deeply rooted in the broader history of alkaloid chemistry. Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, have been a source of medicines and poisons for centuries. The first alkaloid, morphine, was isolated in 1804, sparking a wave of scientific inquiry into the chemical constituents of medicinal plants.

While the precise first isolation of Actinodaphnine is not definitively documented in readily available literature, its name strongly suggests its initial discovery from a plant belonging to the Actinodaphne genus, a member of the Lauraceae family. Aporphine alkaloids, the structural class to which Actinodaphnine belongs, were a major focus of phytochemical research throughout the 19th and 20th centuries. It is highly probable that Actinodaphnine was first isolated and characterized during this period of intense exploration of the chemical diversity of the plant kingdom.

Subsequent research has confirmed the presence of Actinodaphnine in various plant species, most notably within the Lauraceae family. It has been successfully isolated from Actinodaphne pruinosa and Cinnamomum insularimontanum, among others. The study of Actinodaphnine gained significant momentum in recent years with the discovery of its potent biological activities, particularly its cytotoxic effects against cancer cells.

Physicochemical Properties

Actinodaphnine is an aporphine alkaloid with the chemical formula C₁₈H₁₇NO₄. Its structure features a tetracyclic isoquinoline ring system, which is characteristic of this class of alkaloids.

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₄ |

| Molecular Weight | 311.33 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol. Sparingly soluble in water. |

| CAS Number | 517-69-1 |

Biological Activity and Therapeutic Potential

Actinodaphnine has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied. It exhibits significant cytotoxicity against various cancer cell lines, inducing apoptosis (programmed cell death) through multiple mechanisms.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of Actinodaphnine and related compounds against several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Actinodaphnine | Mahlavu | Human Hepatoma | Not explicitly stated in µM, but dose-dependent apoptosis observed | [1] |

| (+)-N-(2-Hydroxypropyl)lindcarpine (related aporphine) | P-388 | Murine Leukemia | 3.9 µg/mL | [2] |

Note: Further research is required to establish a comprehensive profile of Actinodaphnine's IC₅₀ values against a wider range of human cancer cell lines.

Mechanism of Action: Pro-apoptotic Effects

Research has shown that Actinodaphnine induces apoptosis in human hepatoma (Mahlavu) cells through a pathway involving the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to the downregulation of the NF-κB signaling pathway.[1]

Signaling Pathway of Actinodaphnine-Induced Apoptosis

Caption: Actinodaphnine-induced apoptotic signaling cascade.

Experimental Protocols

General Protocol for the Isolation of Aporphine Alkaloids from Lauraceae Plants

This protocol provides a general methodology for the extraction and isolation of aporphine alkaloids, including Actinodaphnine, from plant material of the Lauraceae family.

Experimental Workflow for Aporphine Alkaloid Isolation

Caption: General workflow for the isolation of aporphine alkaloids.

Methodology:

-

Plant Material Preparation: The dried and powdered plant material (e.g., leaves or bark) is subjected to extraction.

-

Acid-Base Extraction:

-

The plant material is macerated in an acidified solvent (e.g., methanol/water/hydrochloric acid) to extract the alkaloids as their salts.

-

The extract is filtered, and the solvent is evaporated.

-

The resulting residue is dissolved in an acidic aqueous solution and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes.

-

The acidic aqueous layer is then basified (e.g., with ammonium hydroxide) to a pH of 9-10 to precipitate the free alkaloids.

-

The basified solution is repeatedly extracted with an organic solvent such as chloroform or dichloromethane.

-

-

Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.

-

The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing Actinodaphnine are combined and may require further purification by techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Cell Viability Assay (MTT Assay)

The cytotoxic activity of Actinodaphnine can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Actinodaphnine (typically in a logarithmic series) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-